molecular formula C7H5ClFNO B8140591 1-(4-Chloro-3-fluoropyridin-2-YL)ethanone

1-(4-Chloro-3-fluoropyridin-2-YL)ethanone

Cat. No.: B8140591
M. Wt: 173.57 g/mol
InChI Key: NPIWWBQSXWWVQE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluoropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluoropyridin-2-YL)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-3-fluoropyridine with ethanoyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to its analogs, 1-(4-Chloro-3-fluoropyridin-2-YL)ethanone exhibits unique reactivity and stability due to the specific positioning of the chloro and fluoro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(4-chloro-3-fluoropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c1-4(11)7-6(9)5(8)2-3-10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIWWBQSXWWVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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